molecular formula C34H31F2N3O4S B14929468 N-(1,3-benzothiazol-2-yl)-4-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

N-(1,3-benzothiazol-2-yl)-4-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B14929468
M. Wt: 615.7 g/mol
InChI Key: YTJIOIJQOLCCQC-UHFFFAOYSA-N
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Description

N-(1,3-BENZOTHIAZOL-2-YL)-4-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-4-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves several steps. The synthetic route typically starts with the preparation of the benzothiazole core, followed by the introduction of the difluorophenoxy and methoxyphenyl groups. The final step involves the formation of the quinolinecarboxamide moiety. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

N-(1,3-BENZOTHIAZOL-2-YL)-4-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The difluorophenoxy and methoxyphenyl groups enhance its binding affinity and specificity. The quinolinecarboxamide moiety contributes to its overall stability and bioavailability .

Comparison with Similar Compounds

Compared to other benzothiazole derivatives, N-(1,3-BENZOTHIAZOL-2-YL)-4-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE stands out due to its unique combination of functional groups. Similar compounds include:

This compound’s unique structure allows it to exhibit a broader range of biological activities and makes it a valuable candidate for further research and development.

Properties

Molecular Formula

C34H31F2N3O4S

Molecular Weight

615.7 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-[3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C34H31F2N3O4S/c1-18-29(32(41)39-33-38-23-7-5-6-8-28(23)44-33)30(31-24(37-18)15-34(2,3)16-25(31)40)19-9-11-26(42-4)20(13-19)17-43-27-12-10-21(35)14-22(27)36/h5-14,30,37H,15-17H2,1-4H3,(H,38,39,41)

InChI Key

YTJIOIJQOLCCQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OC)COC4=C(C=C(C=C4)F)F)C(=O)NC5=NC6=CC=CC=C6S5

Origin of Product

United States

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